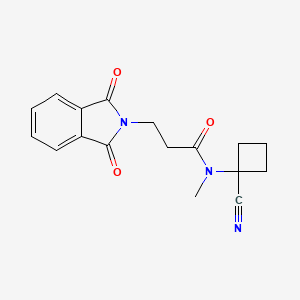![molecular formula C18H15N5O2 B2470683 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide CAS No. 2034332-06-2](/img/structure/B2470683.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 4-oxobenzo[d][1,2,3]triazin . It’s part of a class of compounds that have been investigated for their potential as cholinesterase inhibitors . These inhibitors are of interest in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of 4-oxobenzo[d][1,2,3]triazin derivatives . These compounds are then screened for their potential as cholinesterase inhibitors . The synthesis process involves various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as multinuclear NMR and IR spectroscopy .Chemical Reactions Analysis
These compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has shown that N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide is involved in the synthesis of important tricyclic and tetracyclic N-heterocycles. These compounds are synthesized through Rh(III)-catalyzed annulations of N-carboxamide indoles, leading to structures like 3,4-dihydroindolo[1,2-c]quinazoline-1,6(2H,5H)-dione and 1H-[1,3]oxazino[3,4-a]indol-1-one derivatives. This process exhibits broad functional group tolerance and yields compounds with significant synthetic utility (Nunewar et al., 2021).
Antimicrobial Activity Evaluation
Another study explored the antimicrobial activities of derivatives involving the compound. These derivatives were screened against various microorganisms, comparing their efficacy to known antimicrobials like ampicillin. This research is crucial in discovering new antimicrobial agents, especially in the context of increasing antibiotic resistance (Fandaklı et al., 2012).
Biological Activity Analysis
A detailed study focused on a carboxamide derivative related to N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide, examining its potential antitumor activity. The study employed conformational analysis, wavefunction-based reactivity analysis, docking, and molecular dynamics simulations to assess its biological impacts, particularly in cancer treatment (Al-Otaibi et al., 2022).
Chemical Synthesis and Catalysis
The compound has also been implicated in the efficient synthesis of secondary carboxamides with substituted ethyl and propyl groups. This synthesis highlights the chemical's role in nucleophilic ring opening of cyclic imidates, a process important in organic chemistry and pharmaceutical synthesis (Saitô et al., 1984).
Application in Macrolide Synthesis
Oxazoles, related to the subject compound, have been used as masked forms of activated carboxylic acids, crucial for synthesizing macrolides. This includes the synthesis of compounds like recifeiolide and curvularin, demonstrating the compound's relevance in diverse synthetic applications (Wasserman et al., 1981).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(13-6-5-12-7-8-19-16(12)11-13)20-9-10-23-18(25)14-3-1-2-4-15(14)21-22-23/h1-8,11,19H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKANLQRSMSYJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2470603.png)
![N-(3,4-dimethylbenzyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2470605.png)
![[1-(1,1-Difluoroethyl)cyclopropyl]methanol](/img/structure/B2470606.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B2470608.png)



![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B2470617.png)
![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2470618.png)
![4-[(E)-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)methylidene]-2-thioxo-1,3-thiazolan-5-one](/img/structure/B2470620.png)

